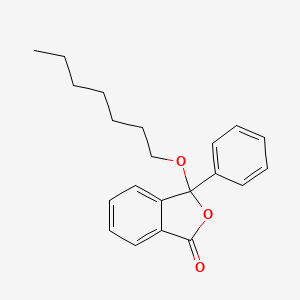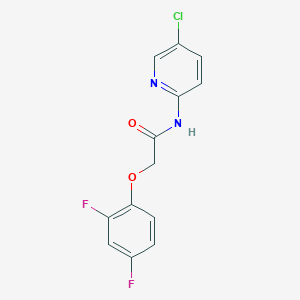![molecular formula C22H23N3O2S B5213637 1-(4-methoxyphenyl)-4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]piperazine](/img/structure/B5213637.png)
1-(4-methoxyphenyl)-4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methoxyphenyl)-4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]piperazine, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
作用机制
The mechanism of action of 1-(4-methoxyphenyl)-4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]piperazine is complex and not fully understood, but it is thought to involve the modulation of neurotransmitter activity in the brain. 1-(4-methoxyphenyl)-4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]piperazine has been shown to bind to a number of different receptors in the brain, including dopamine receptors and serotonin receptors, which may explain its effects on neurotransmitter activity.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]piperazine has a range of biochemical and physiological effects, including the modulation of neurotransmitter activity in the brain. 1-(4-methoxyphenyl)-4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]piperazine has been shown to increase dopamine release in the brain, which may explain its potential applications in the treatment of Parkinson's disease. 1-(4-methoxyphenyl)-4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]piperazine has also been shown to have anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for a range of different conditions.
实验室实验的优点和局限性
1-(4-methoxyphenyl)-4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]piperazine has a number of advantages as a tool for scientific research, including its ability to bind to a range of different receptors in the brain and its potential applications in the treatment of Parkinson's disease. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and monitoring.
未来方向
There are a number of potential future directions for research on 1-(4-methoxyphenyl)-4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]piperazine, including its potential applications in the treatment of Parkinson's disease and other neurological conditions. Further research is also needed to better understand the mechanisms of action of 1-(4-methoxyphenyl)-4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]piperazine and its effects on neurotransmitter activity in the brain.
合成方法
1-(4-methoxyphenyl)-4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]piperazine can be synthesized using a variety of methods, including the reaction of piperazine with 4-methoxybenzaldehyde and 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid. The resulting compound can be purified using a variety of techniques, including column chromatography and recrystallization.
科学研究应用
1-(4-methoxyphenyl)-4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]piperazine has a range of potential applications in scientific research, including its use as a tool for studying the function of neurotransmitters and their receptors. 1-(4-methoxyphenyl)-4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]piperazine has been shown to bind to a number of different receptors in the brain, including dopamine receptors and serotonin receptors, making it a valuable tool for researchers studying the mechanisms of these neurotransmitters.
属性
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(4-methyl-2-phenyl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-16-20(28-21(23-16)17-6-4-3-5-7-17)22(26)25-14-12-24(13-15-25)18-8-10-19(27-2)11-9-18/h3-11H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALPBDOESFYIFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-4-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5213556.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-4-[(phenylthio)methyl]benzamide](/img/structure/B5213567.png)
![4-{3-[(4-methoxyphenyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5213574.png)
![2-methoxy-4-methyl-1-[2-(2-methylphenoxy)ethoxy]benzene](/img/structure/B5213579.png)
![4-(acetylamino)-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B5213583.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-phenylethanediamide](/img/structure/B5213595.png)

![1-acetyl-4-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5213607.png)
![methyl N-[[2-({N-[(benzyloxy)carbonyl]-beta-alanyl}amino)-5-bromophenyl](phenyl)methyl]glycinate](/img/structure/B5213617.png)


![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide](/img/structure/B5213630.png)
